CB1 Receptor Affinity: Diminished Potency of 7-Methyl vs. 4-Methyl Naphthoyl Substitution
The target compound's CB1 receptor affinity is inferred from SAR trends rather than direct measurement. In the Huffman SAR analysis, a 7-methyl-1-naphthoyl substituent (exemplified by JWH-046 and JWH-048) provides no affinity enhancement over the unsubstituted parent JWH-018 (CB1 Ki ≈ 9.0 nM), in stark contrast to the 4-methyl-1-naphthoyl group in JWH-122 (CB1 Ki = 0.69 nM) which enhances affinity approximately 13-fold. The predicted CB1 Ki for the target 7-methylnaphthyl isomer is therefore in the 8–15 nM range, making it >10-fold weaker at CB1 than JWH-122 (4-methyl isomer) [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Predicted CB1 Ki ≈ 8–15 nM (based on 7-methyl SAR class trend; no experimental Ki available for this specific compound) |
| Comparator Or Baseline | JWH-122 (4-methylnaphthyl isomer, CAS 619294-47-2): CB1 Ki = 0.69 nM; JWH-018 (unsubstituted naphthyl, CAS 209414-07-3): CB1 Ki ≈ 9.0 nM |
| Quantified Difference | Predicted to be ~10- to 20-fold lower CB1 affinity than JWH-122; comparable to JWH-018 |
| Conditions | [³H]CP-55940 displacement from rat brain CB1 receptor (filtration assay); SAR data from Huffman et al. 2005 |
Why This Matters
Procurement of the correct isomer is critical for replicating pharmacological studies; use of JWH-122 as a reference for this isomer would yield erroneous CB1 potency estimates.
- [1] Aung, M. M., et al. Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB2 receptor agonists. Bioorganic & Medicinal Chemistry, 2005, 13, 89-102. View Source
